molecular formula C6H4N4O2S B6258963 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1250931-61-3

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6258963
CAS No.: 1250931-61-3
M. Wt: 196.19 g/mol
InChI Key: PFJZXPMYXKCSPB-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both triazole and thiazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones to form the triazole-thiazole core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

1250931-61-3

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H4N4O2S/c11-6(12)3-1-7-5(13-3)4-8-2-9-10-4/h1-2H,(H,11,12)(H,8,9,10)

InChI Key

PFJZXPMYXKCSPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C2=NC=NN2)C(=O)O

Purity

95

Origin of Product

United States

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